3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a complex organic compound that serves as an important building block in organic synthesis and has potential applications in biological research. Its structure features a benzyloxycarbonyl group, which is commonly used as a protecting group for amino acids, enhancing the compound's utility in various chemical reactions.
This compound can be synthesized from readily available starting materials through various chemical routes. It is often studied for its biochemical properties and potential therapeutic applications, particularly in the field of enzyme inhibition.
3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can be classified under:
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves several key steps:
The molecular formula for 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is , with a molecular weight of approximately 313.3 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H19NO4 |
Molecular Weight | 313.3 g/mol |
IUPAC Name | 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid |
InChI Key | KAKNTARFYHYZRU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1N(CCC(=O)O)C(=O)OCC2=CC=CC=C2 |
The compound can undergo several types of chemical reactions:
The mechanism of action for 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific enzymes or receptors:
The compound exhibits characteristics typical of organic acids:
Key chemical properties include:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 13765-95-2
CAS No.: 640241-33-4
CAS No.:
CAS No.: